

Preparing Eltanexor stock solution in DMSO

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Compound of Interest

Compound Name: *Eltanexor*

Cat. No.: *B607294*

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Application Notes: Eltanexor (KPT-8602)

Introduction

Eltanexor, also known as KPT-8602, is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE).[1][2][3] It targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein responsible for the transport of numerous cargo proteins from the cell nucleus to the cytoplasm.[4][5] XPO1 is overexpressed in various cancer cells, leading to the mislocalization and functional inactivation of tumor suppressor proteins (TSPs).[5][6] By inhibiting XPO1, **Eltanexor** promotes the nuclear accumulation and reactivation of TSPs, ultimately leading to apoptosis in malignant cells.[2][4][5]

Mechanism of Action

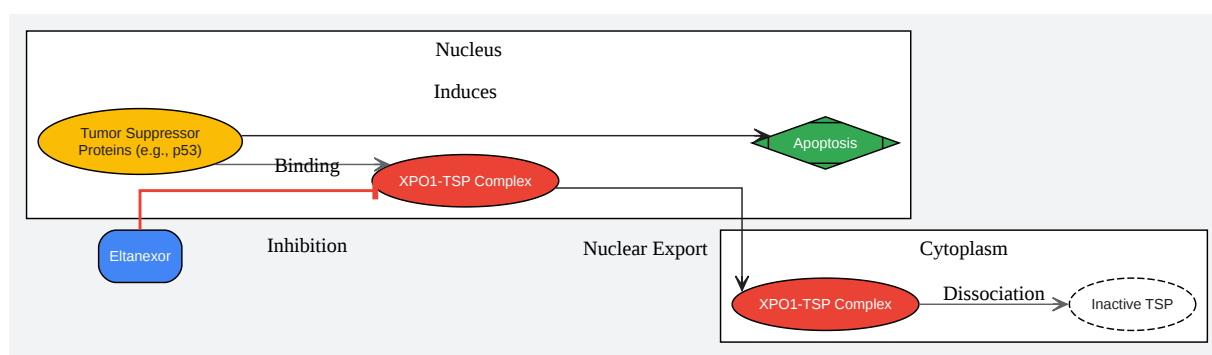
Eltanexor functions by binding to the cargo-binding site of XPO1.[2][5] This action blocks the export of critical TSPs such as p53, BRCA1/2, and FOXO, as well as other growth regulatory proteins.[2][5][6] The resulting accumulation of these proteins within the nucleus restores their tumor-suppressing functions, which includes cell cycle arrest and the induction of apoptosis.[4][6] This targeted mechanism makes **Eltanexor** a promising agent in cancer research, particularly for hematological malignancies and solid tumors.[3][7]

Data Summary

Quantitative data for **Eltanexor** is summarized in the table below for quick reference.

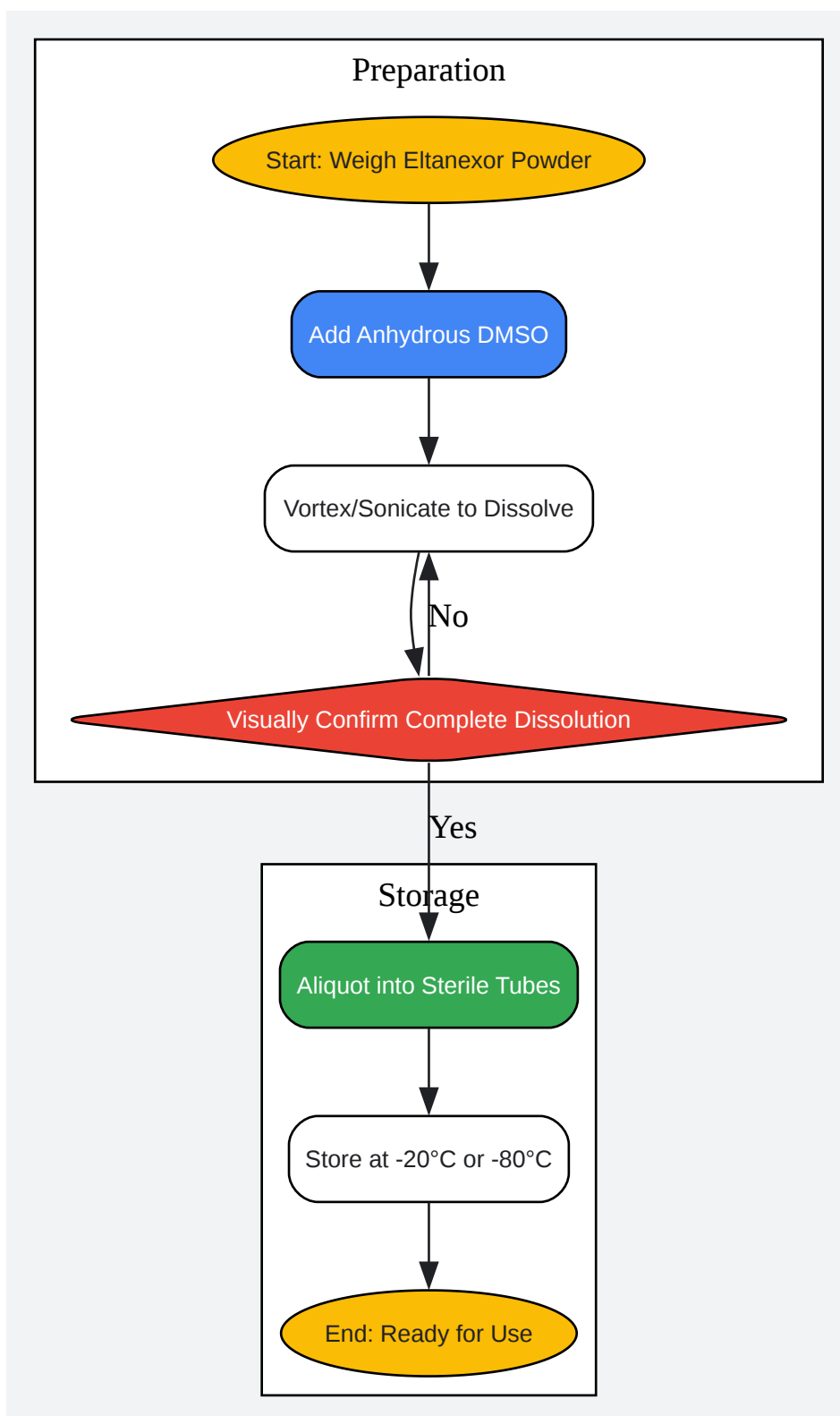
Property	Value
Molecular Weight	428.29 g/mol [1][2][8]
CAS Number	1642300-52-4[2][9][10]
Appearance	Solid; Off-white to light yellow[8][10]
Purity	≥98%[8][9]
Solubility	Insoluble in water and ethanol[3]
Soluble in DMSO (≥44 mg/mL)[3][11][12]	
Sparingly soluble in DMSO (1-10 mg/ml) according to one source[9]	
Storage (Powder)	-20°C for up to 4 years[8][9][11]
Storage (Stock Solution)	-20°C for up to 1 year; -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[10][11]

Visualized Signaling Pathway and Workflow



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Caption: **Eltanexor** blocks the XPO1-mediated export of tumor suppressor proteins.



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Caption: Workflow for preparing **Eltanexor** stock solution in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM **Eltanexor** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Eltanexor** in Dimethyl Sulfoxide (DMSO).

Materials:

- **Eltanexor** powder (MW: 428.29 g/mol)
- Anhydrous/molecular biology grade DMSO
- Sterile, amber microcentrifuge tubes or cryovials
- Pipettes and sterile tips
- Analytical balance

Equipment:

- Vortex mixer
- (Optional) Sonicator water bath

Procedure:

- Calculation: To prepare a 10 mM stock solution, calculate the required mass of **Eltanexor**.
 - $\text{Mass (mg)} = \text{Volume (mL)} \times \text{Concentration (mM)} \times \text{Molecular Weight (g/mol)} / 1000$
 - For 1 mL of 10 mM stock: $\text{Mass} = 1 \text{ mL} \times 10 \text{ mmol/L} \times 428.29 \text{ g/mol} = 4.28 \text{ mg}$.
- Weighing: Carefully weigh 4.28 mg of **Eltanexor** powder and place it into a sterile amber microcentrifuge tube.
- Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the **Eltanexor** powder.
[1] It is crucial to use fresh, high-quality DMSO as absorbed moisture can reduce solubility.[1]

- **Dissolution:** Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If insolubility is observed, brief sonication in a water bath may be used to aid dissolution.[\[11\]](#)
- **Visual Inspection:** Visually inspect the solution to ensure that all solid has completely dissolved and the solution is clear.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile amber cryovials.
- **Storage:** Store the aliquots at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[\[10\]](#)

Protocol 2: Application in a Cell Viability Assay

This protocol provides a general workflow for using the **Eltanexor** stock solution to determine its effect on the viability of cancer cell lines (e.g., AML or CLL cell lines).[\[7\]](#)[\[11\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- 10 mM **Eltanexor** stock solution (prepared as in Protocol 1)
- MTT, XTT, or similar cell viability reagent
- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions.

- Preparation of Working Solutions:
 - Thaw one aliquot of the 10 mM **Eltanexor** stock solution.
 - Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A broad range (e.g., 10 nM to 500 nM) is recommended for initial IC₅₀ determination.[\[11\]](#)[\[12\]](#)
 - Important: The final concentration of DMSO in the culture wells should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[\[11\]](#) Prepare a vehicle control using medium with the same final DMSO concentration as the highest **Eltanexor** dose.
- Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared **Eltanexor** working solutions (or vehicle control/untreated media) to the respective wells.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.[\[7\]](#)[\[11\]](#)
- Viability Assessment:
 - After incubation, add the cell viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.
 - Incubate for the recommended time to allow for color development.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of **Eltanexor** that inhibits cell growth by 50%).

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